4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
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Overview
Description
4-Methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is a chemical compound with the molecular formula C17H13F3N4O2 and a molecular weight of 362.31 g/mol It is known for its unique structure, which includes a quinoxaline ring substituted with a trifluoromethyl group and a benzohydrazide moiety
Preparation Methods
The synthesis of 4-methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide typically involves the reaction of 4-methoxybenzoic acid hydrazide with 3-(trifluoromethyl)quinoxaline-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an appropriate solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
4-Methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the quinoxaline ring.
Substitution: The methoxy and trifluoromethyl groups can be substituted under specific conditions, such as nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired transformation. Major products formed from these reactions include various substituted quinoxaline and benzohydrazide derivatives .
Scientific Research Applications
4-Methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development, particularly for its possible anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinoxaline ring and trifluoromethyl group are known to interact with various biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar compounds to 4-methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide include:
4-Methoxy-N’-methyl-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide: This compound has a similar structure but includes a methyl group on the hydrazide moiety, which may alter its reactivity and biological activity.
4-Methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzenesulfonohydrazide:
The uniqueness of 4-methoxy-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
4-methoxy-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4O2/c1-26-11-8-6-10(7-9-11)16(25)24-23-15-14(17(18,19)20)21-12-4-2-3-5-13(12)22-15/h2-9H,1H3,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFSICKEXHCLNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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